1-(3-(2-Bromophenoxy)propyl)piperidine
Description
1-(3-(2-Bromophenoxy)propyl)piperidine is a piperidine-derived compound featuring a bromophenoxypropyl side chain.
Properties
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-7-2-3-8-14(13)17-12-6-11-16-9-4-1-5-10-16/h2-3,7-8H,1,4-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXXHZCEGZJNTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(2-Bromophenoxy)propyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and 3-chloropropylamine.
Reaction Conditions: The reaction between 2-bromophenol and 3-chloropropylamine is carried out under basic conditions, often using a base like potassium carbonate. This results in the formation of 3-(2-bromophenoxy)propylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-(2-Bromophenoxy)propyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to break down into its constituent parts.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(2-Bromophenoxy)propyl)piperidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(2-Bromophenoxy)propyl)piperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among piperidine derivatives include:
- Phenoxy substituent position: Ortho (2-bromo) vs. para (4-substituted) groups.
- Alkyl chain length : Propyl vs. ethyl or extended chains.
- Additional functional groups : Triazole, sulfinyl, or carbamate moieties.
Table 1: Physicochemical Properties of Selected Piperidine Derivatives
| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|---|
| 1-(3-(2-Bromophenoxy)propyl)piperidine | 2-Bromophenoxy | N/A | N/A | ~326.24* | Ortho-substituted bromophenoxy |
| 1-(3-(4-Chlorophenoxy)propyl)piperidine (23) | 4-Chlorophenoxy | 54 | 158–160 | 337.48 | Para-substituted chlorophenoxy |
| 1-[3-(4-tert-Butylphenoxy)propyl]piperidine (DL76) | 4-tert-Butylphenoxy | N/A | N/A | 351.44 | Bulky tert-butyl group |
| 1-(3-(4-Fluorophenoxy)propyl)piperidine (22) | 4-Fluorophenoxy | 15 | 132–136 | 327.38 | Electron-withdrawing fluorine |
| 1-[3-(3-(4-Chlorophenoxy)propoxy)propyl]-3-methylpiperidine (11) | 4-Chlorophenoxy + propoxy chain | N/A | N/A | N/A | Diether chain for enhanced affinity |
*Calculated based on molecular formula C14H20BrNO.
Key Observations :
Pharmacological Activity
Key Observations :
- Para-chlorophenoxy derivatives (e.g., compound 11) show nanomolar H3R affinity, likely due to optimal steric and electronic interactions .
- Ortho-substituted bromophenoxy analogs may interact with sigma receptors, as seen in SKF-10,047 derivatives, which induce mydriasis and tachycardia .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
